6-Fluorindol-3-carbaldehyd

Übersicht

Beschreibung

6-Fluoroindole-3-carboxaldehyde is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . It is a part of the Thermo Scientific Chemicals brand product portfolio .

Molecular Structure Analysis

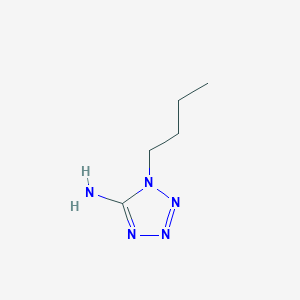

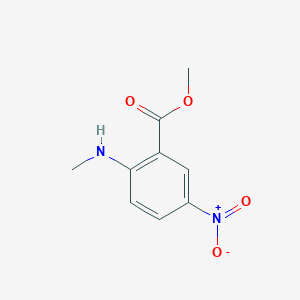

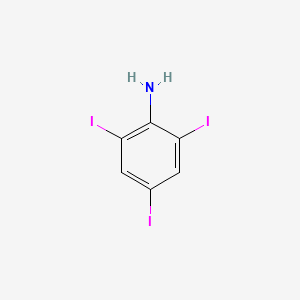

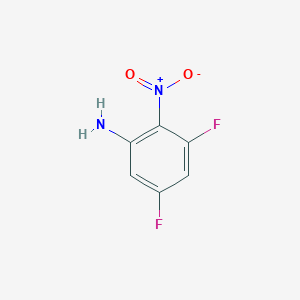

The molecular formula of 6-Fluoroindole-3-carboxaldehyde is C9H6FNO . The InChI Key is CWCYUOSLRVAKQZ-UHFFFAOYSA-N . The SMILES representation is FC1=CC=C2C (NC=C2C=O)=C1 .Chemical Reactions Analysis

While specific chemical reactions involving 6-Fluoroindole-3-carboxaldehyde are not available, it’s known to be an important intermediate in organic synthesis .Physical And Chemical Properties Analysis

6-Fluoroindole-3-carboxaldehyde appears as a yellow to orange solid . It has a molecular weight of 163.15 . The storage temperature is recommended to be in a freezer .Wissenschaftliche Forschungsanwendungen

Organische Synthese

6-Fluorindol-3-carbaldehyd: ist ein wertvolles Zwischenprodukt in der organischen Synthese . Sein Fluorindol-Kern ist ein entscheidender Baustein für die Synthese verschiedener heterocyclischer Verbindungen. Forscher nutzen diesen Aldehyd zum Aufbau von Indol-basierten Gerüsten, die in vielen Naturprodukten und bioaktiven Molekülen weit verbreitet sind. Seine Reaktivität ermöglicht die Bildung von C-C-Bindungen und die Einführung verschiedener Substituenten, wodurch eine Vielzahl von Indol-Derivaten erzeugt werden kann.

Wirkmechanismus

Target of Action

6-Fluoroindole-3-carboxaldehyde is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . .

Mode of Action

It’s known to be an important intermediate in organic synthesis

Biochemical Pathways

It’s known that some fluorinated heterocycles can significantly affect anticancer and antimicrobial activities .

Pharmacokinetics

It’s soluble in methanol , which could potentially influence its bioavailability.

Result of Action

The glyoxylamide-based 6-fluoroindole derivative demonstrated cytotoxicity against a panel of human cancer cell lines . Treatment with this compound led to enhanced levels of cleaved PARP1, indicating that it induced apoptosis in PC-3 cells .

Action Environment

It’s recommended to be stored in a freezer, under -20°c, in a cool, dry, and well-ventilated place , suggesting that temperature and humidity could affect its stability.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 6-Fluoroindole-3-carboxaldehyde in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, 6-Fluoroindole-3-carboxaldehyde is a relatively stable compound, making it suitable for use in a variety of experiments. The main limitation of 6-Fluoroindole-3-carboxaldehyde is its reactivity, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

The future of 6-Fluoroindole-3-carboxaldehyde is promising, as it has a wide range of potential applications. Possible future directions for 6-Fluoroindole-3-carboxaldehyde include further exploration of its biochemical and physiological effects, development of new synthesis methods, and development of new drugs and other compounds based on its structure. Additionally, 6-Fluoroindole-3-carboxaldehyde could be used to study the structure and function of enzymes, and to study the biochemistry and physiology of cells. Finally, 6-Fluoroindole-3-carboxaldehyde could be used to develop new tools for studying the mechanism of action of drugs, and for studying the regulation of gene expression.

Synthesemethoden

6-Fluoroindole-3-carboxaldehyde can be synthesized in several different ways. The most common method is a two-step process that involves the reaction of indole with trifluoroacetic anhydride, followed by oxidation with potassium permanganate. This method is relatively simple and produces a high yield of 6-Fluoroindole-3-carboxaldehyde. Other methods of synthesis include the reaction of indole with trifluoroacetic anhydride followed by oxidation with sodium hypochlorite, and the reaction of indole with trifluoroacetic anhydride followed by oxidation with hydrogen peroxide.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

6-Fluoroindole-3-carboxaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves the formation of covalent bonds, which can lead to changes in protein structure and function .

Cellular Effects

The effects of 6-Fluoroindole-3-carboxaldehyde on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. Additionally, it has been observed to alter the expression of genes involved in cell cycle regulation and metabolic processes .

Molecular Mechanism

At the molecular level, 6-Fluoroindole-3-carboxaldehyde exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of certain kinases, which are crucial for cell signaling. This inhibition can result in altered gene expression and subsequent changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Fluoroindole-3-carboxaldehyde change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Fluoroindole-3-carboxaldehyde is relatively stable under controlled conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 6-Fluoroindole-3-carboxaldehyde vary with different dosages in animal models. At low doses, the compound has been found to exhibit therapeutic effects, such as anti-cancer activity. At high doses, it can cause toxic or adverse effects, including organ damage and altered metabolic function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .

Metabolic Pathways

6-Fluoroindole-3-carboxaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound can affect metabolic flux by altering the levels of key metabolites. For instance, it has been shown to influence the kynurenine pathway, which is involved in tryptophan metabolism .

Transport and Distribution

The transport and distribution of 6-Fluoroindole-3-carboxaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s solubility in methanol facilitates its transport across cell membranes, allowing it to reach its target sites within the cell .

Subcellular Localization

6-Fluoroindole-3-carboxaldehyde is localized in specific subcellular compartments, which can affect its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the mitochondria or nucleus. This localization is crucial for its role in modulating cellular processes and biochemical reactions .

Eigenschaften

IUPAC Name |

6-fluoro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-1-2-8-6(5-12)4-11-9(8)3-7/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCYUOSLRVAKQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60294524 | |

| Record name | 6-Fluoroindole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2795-41-7 | |

| Record name | 2795-41-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Fluoroindole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoroindole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296102.png)

![1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one](/img/structure/B1296109.png)